molecular formula C20H15ClN2O3S2 B2994399 5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 638135-31-6

5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2994399
M. Wt: 430.92
InChI Key: NSDCRQFEPMSZRH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15ClN2O3S2 and its molecular weight is 430.92. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • Synthesis and Characterization : The compound has been synthesized and structurally characterized, with a focus on its crystalline form and molecular conformation. This aspect is crucial in understanding its chemical properties and potential applications (Kariuki et al., 2021).

Chemical and Biological Properties

  • Chemical Reactions and Derivatives : Studies have explored the synthesis of related compounds, highlighting the versatility of this chemical structure in forming various heterocyclic compounds. These reactions and derivatives expand the utility of the compound in different scientific contexts (Vovk et al., 2010).
  • Molecular Docking and Quantum Chemical Calculations : Research has delved into the molecular docking and quantum chemical aspects of similar compounds. This approach provides insights into the interaction of the molecule with other biological molecules, which is essential for understanding its potential applications in medicinal chemistry (Viji et al., 2020).

Potential Applications in Medicinal Chemistry

  • Anticancer Agents : Some derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. This research is significant for developing new therapeutic compounds in oncology (Tiwari et al., 2016).
  • Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial activity, indicating the potential use of this compound in developing new antimicrobial agents (Hafez et al., 2016).

Physicochemical Studies

  • Photophysical and Physicochemical Investigation : Research has also been conducted on the photophysical properties of related compounds, contributing to the understanding of their physical and chemical behavior under different conditions. This knowledge is vital for applications in various scientific fields (Khan, 2020).

Structural Analysis and Corrosion Inhibition

  • Crystal Structure and Corrosion Inhibition : Studies have focused on the crystal structure and the potential use of similar compounds in corrosion inhibition, demonstrating the compound's relevance in materials science and engineering (Louroubi et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-5-7-13(21)8-6-12)15(18(25)19(23)26)17(24)14-4-3-9-27-14/h3-9,16,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDCRQFEPMSZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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